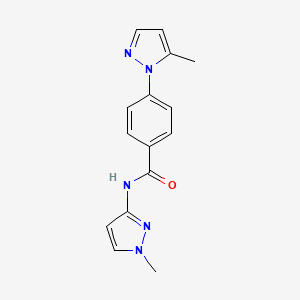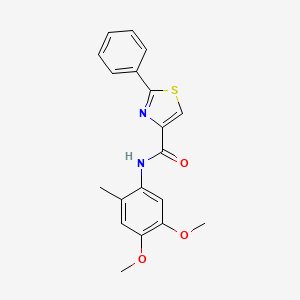![molecular formula C21H22N2O2 B7545808 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one, also known as DQP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein synthesis, induction of apoptosis, and modulation of the immune system. 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has also been shown to inhibit the activity of certain enzymes involved in cancer and inflammation.
Biochemical and Physiological Effects:
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to have various biochemical and physiological effects. In cancer, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cancer cell proliferation. In inflammation, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. In neurological disorders, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potential therapeutic applications. However, there are also some limitations, including its limited solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one. One potential direction is the development of novel analogs with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one in various diseases. Additionally, the therapeutic potential of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one in other diseases, such as cardiovascular disease and metabolic disorders, should be explored.
Conclusion:
In conclusion, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one is a synthetic compound with potential therapeutic applications in various diseases. Its ease of synthesis, high purity and yield, and potential therapeutic applications make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one involves the condensation of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)benzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurological disorders, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20-9-3-4-14-22(20)18-12-10-17(11-13-18)21(25)23-15-5-7-16-6-1-2-8-19(16)23/h1-2,6,8,10-13H,3-5,7,9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTVBLWJNPPMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)


![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)

![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)

![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)
